molecular formula C22H24O8 B1243128 Podorhizol

Podorhizol

Cat. No. B1243128
M. Wt: 416.4 g/mol
InChI Key: UNWCWBJEKCTIML-PNHOKKKMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Podorhizol is a member of benzodioxoles, an aromatic ether, a gamma-lactone, a member of benzyl alcohols and a secondary alcohol. It derives from a gamma-butyrolactone.

Scientific Research Applications

Antineoplastic and Antiviral Properties

Podorhizol, primarily derived from the resin extracted from the rhizomes of Podophyllum species, showcases significant antineoplastic and antiviral properties. Historically, it has been utilized in various cultures for medicinal purposes, including as a cathartic and antihelminthic agent. In contemporary times, Podorhizol serves as the precursor for the synthesis of prominent cytostatic agents like etoposide and teniposide, which are integral in combination therapies for treating diverse malignancies (Guerram, Jiang, & Zhang, 2012).

Radioprotective Properties

Studies indicate that Podorhizol exhibits radioprotective properties, particularly in safeguarding spermatogenesis against radiation-induced damage. An aqueous extract of Podorhizol has shown effectiveness in protecting against lethal whole-body irradiation, damage to hematopoietic and gastrointestinal tissues, and notably, safeguarding the testicular system without inducing adverse effects (Samanta & Goel, 2002).

Adsorption and Environmental Applications

Podorhizol, in its derivative forms, has been effectively utilized for environmental purposes, such as in the adsorption of dyes from industrial effluents. For instance, activated carbon derived from Jatropha curcas pods, which contain a significant portion of Podorhizol, has been employed for the removal of reactive dye, showcasing its potential in environmental cleansing and waste management (Sathishkumar, Arulkumar, & Palvannan, 2012).

Antioxidative and Anticancer Applications

Podorhizol and its derivatives have been acknowledged for their antioxidative and anticancer properties. They serve as vital leads in developing new chemical agents for cancer treatment. Structurally modified Podorhizol derivatives have been extensively studied for their apoptosis-inducing abilities, showcasing potential in the development of more effective antitumor agents (Kamal, Hussaini, & Malik, 2015).

Agricultural Applications

In the agricultural sector, Podorhizol-based derivatives have been utilized to enhance crop productivity. Research indicates that its application in soil can improve the nitrogen economy of crops, highlighting its potential role in sustainable agriculture and crop yield enhancement (Anjum et al., 2015).

properties

Product Name

Podorhizol

Molecular Formula

C22H24O8

Molecular Weight

416.4 g/mol

IUPAC Name

(3S,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(S)-hydroxy-(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one

InChI

InChI=1S/C22H24O8/c1-25-17-8-13(9-18(26-2)21(17)27-3)20(23)19-14(10-28-22(19)24)6-12-4-5-15-16(7-12)30-11-29-15/h4-5,7-9,14,19-20,23H,6,10-11H2,1-3H3/t14-,19-,20+/m0/s1

InChI Key

UNWCWBJEKCTIML-PNHOKKKMSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@H]([C@@H]2[C@H](COC2=O)CC3=CC4=C(C=C3)OCO4)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(C2C(COC2=O)CC3=CC4=C(C=C3)OCO4)O

synonyms

podorhizol
podorhizol, (3alpha(S*),4beta)-(+-)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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